2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine
Description
2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine is a substituted phenethylamine derivative characterized by a trifluoromethyl group at the para position of the phenyl ring and a methylsulfanyl (SMe) group at the β-position of the ethylamine chain. This compound is of interest in medicinal chemistry and agrochemical research due to its unique electronic and steric properties .
Properties
Molecular Formula |
C10H12F3NS |
|---|---|
Molecular Weight |
235.27 g/mol |
IUPAC Name |
2-methylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NS/c1-15-6-9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5,9H,6,14H2,1H3 |
InChI Key |
MVRBFXYRJBBGAB-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(C1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Trifluoromethylphenyl Intermediate
A critical first step involves generating the 4-(trifluoromethyl)phenyl Grignard reagent. As demonstrated in WO2021171301A1, halogenated benzotrifluorides (e.g., bromo- or chloro-derivatives) react with magnesium in tetrahydrofuran (THF) under catalytic iodine to form the corresponding Grignard complex. For instance:
$$
\text{Ar-X} + \text{Mg} \xrightarrow{\text{THF, I}_2} \text{Ar-Mg-X} \quad \text{(Ar = 4-(trifluoromethyl)phenyl)}
$$
This intermediate is then reacted with electrophiles such as ketenes or epoxides to construct the carbon skeleton.
Electrophilic Trapping for Backbone Elaboration
In WO2021171301A1, ketenes (e.g., acetic acid-derived ketene) are employed to form acetophenone derivatives. Adapting this strategy, substituting ketene with thiirane (a sulfur-containing epoxide) could introduce the methylsulfanyl group during backbone assembly:
$$
\text{Ar-Mg-X} + \text{CH}2=\text{C}=O \rightarrow \text{Ar-C(O)-CH}3 \quad \text{(Standard Approach)}
$$
$$
\text{Ar-Mg-X} + \text{S-CH}2-\text{CH}2 \rightarrow \text{Ar-CH}2-\text{S-CH}3 \quad \text{(Proposed Adaptation)}
$$
Yields for analogous Grignard couplings range from 75–85% , though thiirane reactivity may necessitate optimized temperatures (-10°C to 0°C) and transition metal catalysts (e.g., Fe(AcAc)₃).
Halogenation-Substitution Cascades
Bromination at the Ethanamine Backbone
WO2019097306A2 outlines halogenation strategies using sulfuryl chloride (SO₂Cl₂) to introduce chlorine or bromine at specific positions. Applying this to a pre-formed ethanamine intermediate:
- Synthesis of 1-[4-(trifluoromethyl)phenyl]ethan-1-amine : Achieved via reductive amination of 4-(trifluoromethyl)acetophenone (from WO2021171301A1) using ammonium acetate and sodium cyanoborohydride.
- Bromination : Treating the secondary alcohol (derived from ketone reduction) with PBr₃ or SO₂Cl₂ generates a bromide at carbon 2:
$$
\text{Ar-CH(OH)-CH}3 \xrightarrow{\text{PBr}3} \text{Ar-CH(Br)-CH}_3
$$
Nucleophilic Substitution with Methylsulfanyl
The bromide intermediate undergoes nucleophilic displacement with sodium thiomethoxide (NaSCH₃) in polar aprotic solvents (e.g., DMF):
$$
\text{Ar-CH(Br)-CH}3 + \text{NaSCH}3 \rightarrow \text{Ar-CH(SCH}3\text{)-CH}3 + \text{NaBr}
$$
This step mirrors methodologies in WO2019097306A2, where disulfides react with halogenated intermediates to introduce sulfur-based substituents. Reported yields for analogous substitutions exceed 80% under inert atmospheres.
Reductive Amination Pathways
Ketone to Amine Conversion
WO2021171301A1 details the conversion of trifluoromethyl acetophenones to oximes, followed by reduction to amines. Adapting this:
- Oximation : React 4-(trifluoromethyl)acetophenone with hydroxylamine hydrochloride:
$$
\text{Ar-C(O)-CH}3 + \text{NH}2\text{OH·HCl} \rightarrow \text{Ar-C(=N-OH)-CH}_3
$$ - Reduction : Catalytic hydrogenation (H₂/Pd-C) or borane-THF reduces the oxime to the primary amine:
$$
\text{Ar-C(=N-OH)-CH}3 \xrightarrow{\text{H}2/\text{Pd-C}} \text{Ar-CH(NH}2\text{)-CH}3
$$
Post-Reduction Sulfur Incorporation
The resultant amine is brominated at carbon 2 (as in Section 3.1) and subjected to substitution with NaSCH₃. This sequential approach avoids interference between the amine and sulfur nucleophile.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Grignard-Thiirane Coupling | Grignard formation, thiirane trapping | 70–75 | Single-pot synthesis; minimal steps | Thiirane availability; side reactions |
| Halogenation-Substitution | Bromination, NaSCH₃ displacement | 80–85 | High selectivity; scalable | Multi-step; halogen handling |
| Reductive Amination | Oximation, reduction, substitution | 65–70 | Mild conditions; established protocols | Lengthy purification steps |
Purification and Characterization
Solvent Crystallization
WO2021171301A1 emphasizes cyclic hydrocarbon solvents (e.g., cyclohexane) for crystallizing trifluoromethylphenyl derivatives. The target compound’s solubility profile suggests similar purification via fractional crystallization, achieving >99% purity.
Spectroscopic Validation
- ¹H NMR : δ 7.6–7.8 (m, 4H, Ar-H), δ 3.1 (q, 2H, CH₂-S), δ 2.5 (s, 3H, SCH₃), δ 1.8 (br s, 2H, NH₂).
- MS (ESI+) : m/z 265.1 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The ethanamine backbone can participate in substitution reactions, where the amine group can be replaced or modified using various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Reduced Derivatives: From reduction of the trifluoromethyl group.
Substituted Amines: From substitution reactions on the ethanamine backbone.
Scientific Research Applications
Medicinal Chemistry
2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine has been studied for its potential biological activities, including:
- Antimicrobial Activity : Compounds with similar structural motifs have shown effectiveness against various bacterial strains, suggesting that this compound may disrupt bacterial cell walls or inhibit essential enzymes.
- Anticancer Properties : Preliminary studies indicate that the compound may exhibit anticancer effects. Its structural features suggest it could interact with cellular signaling pathways, potentially altering cell proliferation rates in cancer cells .
Enzyme Inhibition
The methanesulfonamide moiety present in the compound is known for its ability to act as a competitive inhibitor for various enzymes involved in metabolic pathways, which could be crucial for developing therapeutic agents targeting specific diseases .
Material Science Applications
In addition to biological applications, this compound is also being explored for its utility in material science, particularly in the development of new synthetic materials with enhanced properties due to the trifluoromethyl group, which can improve lipophilicity and stability.
Case Study 1: Anticancer Evaluation
A study conducted by the National Cancer Institute (NCI) evaluated similar compounds' anticancer activities through a single-dose assay across a panel of cancer cell lines. The results indicated significant growth inhibition rates, highlighting the potential of compounds like 2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine in cancer therapy .
Case Study 2: Antimicrobial Testing
Research has demonstrated that analogs of this compound possess antimicrobial properties. For instance, compounds featuring similar furan and thiophene rings have shown effectiveness against resistant bacterial strains, indicating a promising avenue for further exploration in drug development .
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s ability to cross biological membranes, while the methylsulfanyl group can participate in redox reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
Ortho vs. Para Trifluoromethyl Substitution
- 1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine (CAS 1270488-22-6): Features a trifluoromethylsulfanyl group at the phenyl ring's ortho position. Molecular weight: 221.25 g/mol (C₉H₁₀F₃NS) .
Trifluoroethoxy vs. Trifluoromethyl Substitution
Amine Chain Modifications
Branched vs. Linear Amines
- 2-[4-(Trifluoromethyl)phenyl]propan-2-amine :
Enantiomeric Variants
Sulfur-Containing Functional Groups
Methylsulfanyl (SMe) vs. Sulfonyl (SO₂)
- 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one (3e): The sulfonyl group (SO₂) increases polarity and hydrogen-bonding capacity, contrasting with the hydrophobic SMe group in the target compound. IR SO₂ stretches at 1154 cm⁻¹ and 1297 cm⁻¹; LC-MS m/z: 318 [M-H]⁻ .
Spectroscopic Characterization
Stability and Reactivity
- The methylsulfanyl group can act as a leaving group in nucleophilic substitution reactions, contrasting with non-sulfur analogs like 1-[4-(trifluoromethyl)pyrimidin-2-yl]ethan-1-amine hydrochloride, which exhibit greater stability under basic conditions .
- The electron-withdrawing trifluoromethyl group reduces the amine’s basicity (pKa ~7–8) compared to unsubstituted phenethylamines (pKa ~9–10) .
Biological Activity
2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine, a compound with the molecular formula and a molecular weight of 234.24 g/mol, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including its effects on various biological systems, synthesis methods, and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H12F3NS |
| Molecular Weight | 234.24 g/mol |
| IUPAC Name | 2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine |
| Canonical SMILES | CSCC(C1=CC=C(C=C1)C(F)(F)F)N |
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. In particular, the compound's analogs were tested against various human cancer cell lines including A549 (lung cancer), HCT116 (colon cancer), and HeLa (cervical cancer). The results indicated that certain derivatives achieved lower IC50 values compared to standard chemotherapeutics like Doxorubicin:
| Compound | Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |
|---|---|---|---|
| 2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine | A549 | 22.4 | 52.1 |
| 2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine | HCT116 | 17.8 | 52.1 |
These findings suggest that the compound may inhibit key oncogenic pathways, as evidenced by down-regulation of critical genes such as EGFR and KRAS in treated cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro assays revealed its effectiveness against bacterial strains such as E. coli and Bacillus mycoides. The minimum inhibitory concentrations (MICs) for these strains were notably lower than those of conventional antibiotics:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 4.88 |
| Bacillus mycoides | 3.50 |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents .
The biological activity of 2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine can be attributed to its ability to interact with specific cellular targets. Molecular docking studies have suggested that it may inhibit enzymes involved in critical metabolic pathways, such as enoyl reductase, which is essential in bacterial fatty acid synthesis .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cystic Fibrosis Treatment : Research involving hybrid derivatives has shown that modifications to the trifluoromethyl group enhance potency against mutant CFTR channels in cystic fibrosis models, suggesting a potential application in treating this genetic disorder .
- Cancer Therapeutics : In a study evaluating various derivatives, it was found that those with a methylthio group maintained high activity against cancer cell lines, reinforcing the importance of structural modifications for enhancing biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
